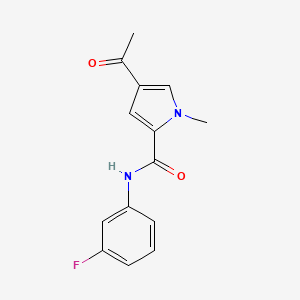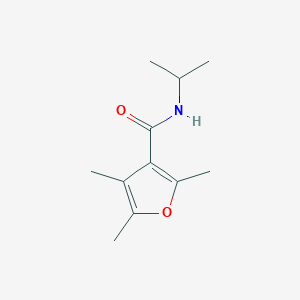
2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide is a chemical compound that belongs to the furan carboxamide family. It is commonly known as TPF or Tropifexor. TPF is a synthetic selective agonist of the farnesoid X receptor (FXR) that has shown promising results in the treatment of various liver diseases.
Mécanisme D'action
TPF exerts its therapeutic effects by selectively activating the farnesoid X receptor (2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide), a nuclear receptor that plays a key role in regulating bile acid synthesis, glucose metabolism, and lipid metabolism. By activating this compound, TPF increases the expression of genes involved in bile acid synthesis and transport, leading to a reduction in liver inflammation and fibrosis. TPF also improves glucose and lipid metabolism by reducing insulin resistance and decreasing lipid accumulation in the liver.
Biochemical and Physiological Effects:
TPF has been shown to have several biochemical and physiological effects in animal models of liver disease. It improves liver function by reducing inflammation and fibrosis, decreasing lipid accumulation, and increasing bile acid synthesis and transport. TPF also improves glucose and lipid metabolism by reducing insulin resistance and decreasing lipid accumulation in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TPF in lab experiments is its selectivity for 2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide. TPF is a highly selective agonist of this compound, which reduces the risk of off-target effects. TPF also has good bioavailability and pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of using TPF in lab experiments is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain assays.
Orientations Futures
There are several future directions for the research and development of TPF. One area of focus is the optimization of the synthesis method to improve the yield and purity of TPF. Another area of focus is the investigation of TPF in combination with other drugs for the treatment of liver disease. Additionally, the potential use of TPF in the treatment of other diseases such as diabetes and obesity should be further explored. Finally, the development of more selective and potent 2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide agonists based on the structure of TPF could lead to the discovery of new therapeutic agents for the treatment of liver disease.
Méthodes De Synthèse
TPF can be synthesized by the reaction of 2,4,5-trimethylfuran-3-carboxylic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as EDCI or DCC. The reaction yields TPF as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
TPF has been extensively studied for its potential therapeutic effects in various liver diseases such as non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC). It has been shown to improve liver function, reduce inflammation and fibrosis, and decrease lipid accumulation in animal models of liver disease. TPF has also been investigated for its potential use in treating other diseases such as diabetes and obesity.
Propriétés
IUPAC Name |
2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-6(2)12-11(13)10-7(3)8(4)14-9(10)5/h6H,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOLSDSQXXMBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)

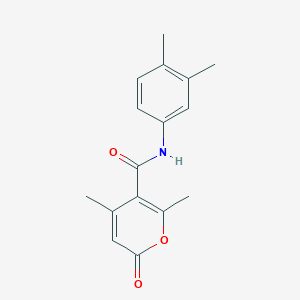


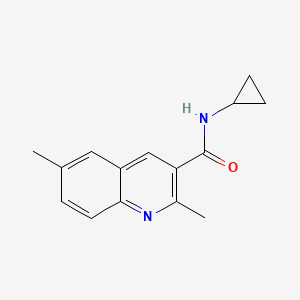
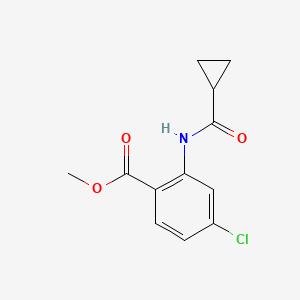
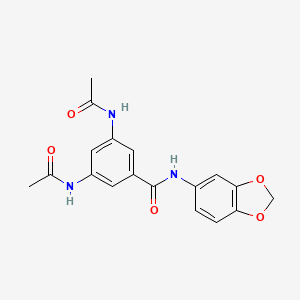
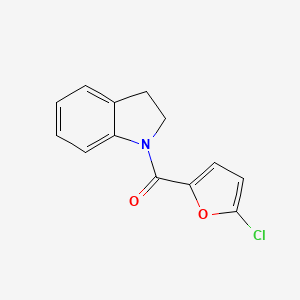


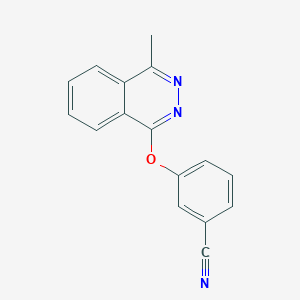
![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)
